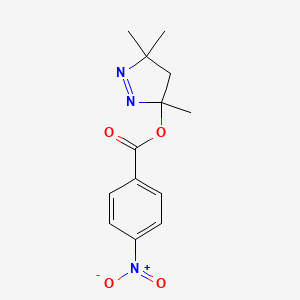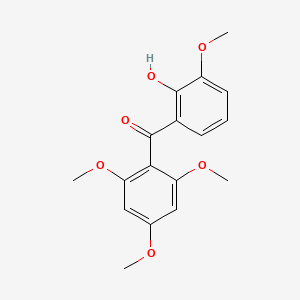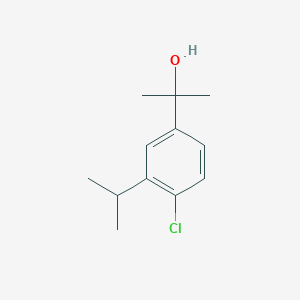
4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .
Aplicaciones Científicas De Investigación
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound acts as a catalyst by forming an iminium ion with carbonyl groups, which lowers the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitates various chemical reactions . This iminium activation is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: Compounds like hetacillin, NNC 63-0532, spiperone, and spiroxatrine feature the 4-imidazolidinone ring and have been investigated for their biological activities.
Imidazolones: Oxo derivatives of imidazoline, such as imidazol-4-one-5-propionic acid and imazaquin, are used in different applications.
Uniqueness
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to act as a catalyst in iminium ion formation sets it apart from other similar compounds .
Propiedades
Número CAS |
64942-53-6 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-methoxy-5,5-dimethyl-1-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)11-8(12)10-7(13-5)9(11,3)4/h6-7H,1-5H3,(H,10,12) |
Clave InChI |
RMQSKLWOSPRKSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)NC(C1(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)





![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)




![(1S)-2'-[(Dicyclohexylamino)carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14017923.png)
